molecular formula C16H16ClNO3 B7766153 [2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride

[2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride

Cat. No.: B7766153
M. Wt: 305.75 g/mol
InChI Key: XVJIYFOSPMCXHG-UHFFFAOYSA-N
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Description

[2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride is a chemical compound with a complex structure that includes a benzoylphenyl group and a carboxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride typically involves the reaction of 4-benzoylphenylacetic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to form the chloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to remove impurities.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoylphenylacetic acid derivatives.

    Reduction: Benzylphenylacetic acid derivatives.

    Substitution: Various substituted benzoylphenylacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study biochemical pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals. It may also be employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride involves its interaction with specific molecular targets. The benzoylphenyl group can bind to active sites on enzymes or receptors, modulating their activity. The carboxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone derivatives
  • 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide derivatives

Uniqueness

Compared to similar compounds, [2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride has a unique combination of functional groups that confer distinct chemical and biological properties. Its benzoylphenyl group provides specific binding capabilities, while the carboxyethyl group enhances solubility and transport.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a range of reactions and interact with biological targets, making it valuable in chemistry, biology, medicine, and industry. Further research into its properties and applications may uncover new uses and enhance our understanding of its mechanisms of action.

Properties

IUPAC Name

[2-(4-benzoylphenyl)-1-carboxyethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3.ClH/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJIYFOSPMCXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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